molecular formula C10H11NO4 B1468176 3-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid CAS No. 1353501-96-8

3-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid

Cat. No.: B1468176
CAS No.: 1353501-96-8
M. Wt: 209.2 g/mol
InChI Key: LBTZSZYCUZYPEN-UHFFFAOYSA-N
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Description

3-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid is an organic compound that features a pyridine ring substituted with an isopropoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid typically involves the esterification of 2-pyridinecarboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The esterification process can be represented by the following reaction:

2-Pyridinecarboxylic acid+Isopropyl alcoholCatalyst3-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid+Water\text{2-Pyridinecarboxylic acid} + \text{Isopropyl alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} 2-Pyridinecarboxylic acid+Isopropyl alcoholCatalyst​3-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism of action can vary based on the derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid: A precursor in the synthesis of 3-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid.

    3-(Methoxycarbonyl)-2-pyridinecarboxylic acid: A similar compound with a methoxy group instead of an isopropoxy group.

    3-(Ethoxycarbonyl)-2-pyridinecarboxylic acid: Another analog with an ethoxy group.

Uniqueness

This compound is unique due to the presence of the isopropoxycarbonyl group, which can influence its reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

3-propan-2-yloxycarbonylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(2)15-10(14)7-4-3-5-11-8(7)9(12)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTZSZYCUZYPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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